molecular formula C14H16F6N2O2S B13653929 N-((1S,2S)-2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

N-((1S,2S)-2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B13653929
M. Wt: 390.35 g/mol
InChI Key: JBCNCYCPWLJXDO-RYUDHWBXSA-N
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Description

Properties

Molecular Formula

C14H16F6N2O2S

Molecular Weight

390.35 g/mol

IUPAC Name

N-[(1S,2S)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C14H16F6N2O2S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)25(23,24)22-12-4-2-1-3-11(12)21/h5-7,11-12,22H,1-4,21H2/t11-,12-/m0/s1

InChI Key

JBCNCYCPWLJXDO-RYUDHWBXSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CCC(C(C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the sulfonylation of the chiral diamine, (1S,2S)-2-aminocyclohexylamine, with the corresponding sulfonyl chloride derivative of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride.

  • Key starting materials:

    • (1S,2S)-1,2-diaminocyclohexane (chiral amine)
    • 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (sulfonyl chloride)
  • Reaction type: Nucleophilic substitution where the amine attacks the sulfonyl chloride to form the sulfonamide bond.

  • Conditions: Typically carried out under inert atmosphere in anhydrous solvents like dichloromethane or tetrahydrofuran, with a base such as triethylamine or pyridine to scavenge hydrochloric acid formed during the reaction.

Detailed Procedure (From Literature)

According to the supplementary information from the Royal Society of Chemistry (RSC) on trans-1,2-diaminocyclohexane-based sulfonamides synthesis:

  • Step 1: Preparation of the sulfonyl chloride

    • 3,5-bis(trifluoromethyl)benzenesulfonyl chloride is commercially available or can be synthesized by chlorosulfonation of 3,5-bis(trifluoromethyl)benzene.
  • Step 2: Sulfonamide formation

    • The chiral diamine (1S,2S)-1,2-diaminocyclohexane is dissolved in anhydrous dichloromethane under nitrogen.
    • Triethylamine is added to the solution to act as a base.
    • The sulfonyl chloride is added dropwise at 0°C to the stirred solution.
    • The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 12–24 h).
    • The reaction progress is monitored by thin-layer chromatography (TLC).
    • Upon completion, the mixture is quenched with water, and the organic layer is separated.
    • The product is purified by recrystallization or column chromatography.
  • Step 3: Purification and characterization

    • The product is isolated as a crystalline solid.
    • Purity and stereochemistry are confirmed by NMR (1H, 13C, 19F), chiral HPLC, and sometimes X-ray crystallography.

Representative Reaction Scheme

$$
\text{(1S,2S)-1,2-diaminocyclohexane} + \text{3,5-bis(trifluoromethyl)benzenesulfonyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}_2, 0^\circ C \to RT} \text{this compound}
$$

Solubility and Formulation Preparation Data

A practical aspect of working with this compound relates to its solubility and preparation of stock solutions for biological or catalytic applications. Data from GLP Bio provide detailed stock solution preparation tables and formulation methods:

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 2.5618 0.5124 0.2562
5 mg 12.8092 2.5618 1.2809
10 mg 25.6184 5.1237 2.5618
  • Solvents used: Dimethyl sulfoxide (DMSO) as master solvent, followed by dilution in polyethylene glycol 300 (PEG300), Tween 80, and distilled water or corn oil for in vivo formulations.
  • Preparation notes:
    • Solutions must be clear before proceeding to the next solvent addition.
    • Physical methods such as vortexing, ultrasound, or gentle heating can aid dissolution.
    • The order of solvent addition is critical for clarity and stability.

Catalytic Activity and Structural Analysis Related to Preparation

The compound’s preparation is closely linked to its function as a catalyst or organocatalyst, where stereochemical purity is paramount. The RSC supplementary data provide insights into:

  • Catalyst loading and reaction yields: The sulfonamide catalyst derived from this compound shows high enantioselectivity and yield in asymmetric Michael-hemiacetalization reactions.
  • NMR and computational studies: Confirm the structural integrity and stereochemical configuration of the sulfonamide, supporting the synthetic method's reliability.
  • Conformational analysis: Density Functional Theory (DFT) computations reveal the lowest energy conformers, which correlate with catalytic activity.

Summary Table of Key Preparation Parameters

Parameter Details Source
Starting amine (1S,2S)-1,2-diaminocyclohexane
Sulfonylating agent 3,5-bis(trifluoromethyl)benzenesulfonyl chloride
Solvent Anhydrous dichloromethane or tetrahydrofuran
Base Triethylamine or pyridine
Temperature 0°C to room temperature
Reaction time 12–24 hours
Purification Recrystallization or chromatography
Stock solution preparation DMSO master stock, dilution with PEG300, Tween 80, water or corn oil
Solubility aids Vortex, ultrasound, hot water bath
Confirmation methods NMR (1H, 13C, 19F), chiral HPLC, DFT calculations

Chemical Reactions Analysis

Types of Reactions

N-((1S,2S)-2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1S,2S)-2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1S,2S)-2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties enables the compound to modulate various biological processes.

Comparison with Similar Compounds

Research and Application Insights

  • Catalytic Utility : Thiourea analogs (e.g., CAS 1233369-39-5) demonstrate broader applicability in asymmetric synthesis compared to the sulfonamide-based target compound, which lacks documented catalytic roles .
  • Safety and Handling : All compounds in this class are designated for research use only, with explicit prohibitions against human exposure .

Biological Activity

N-((1S,2S)-2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Known for its structural features, including the trifluoromethyl groups and a sulfonamide moiety, this compound has been evaluated for its potential therapeutic applications.

  • Molecular Formula : C15H17F6N3S
  • Molar Mass : 385.37 g/mol
  • CAS Number : 1027476-96-5
  • Boiling Point : Approximately 364.5 °C
  • Storage Conditions : 2-8 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of similar sulfonamide compounds demonstrated potent activity against multidrug-resistant strains of cancer cells with IC50 values ranging from 0.126 μM to 17.02 μM in different assays .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Reference
Compound AMDA-MB-2310.126
Compound BMCF-717.02
Compound CH1975 (NSCLC)0.442

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Compounds with similar structures have been evaluated against resistant strains such as Staphylococcus aureus and Mycobacterium species, achieving minimum inhibitory concentration (MIC) values as low as 4–8 μg/mL .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities to targets involved in cancer progression and bacterial resistance pathways .

Study on Anticancer Activity

A comprehensive study evaluated various derivatives of benzenesulfonamides for their anticancer properties. The results indicated that compounds similar to this compound exhibited superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Evaluation of Antibacterial Efficacy

Another study focused on the antibacterial efficacy of trifluoromethyl-substituted compounds against resistant bacterial strains. The findings demonstrated that these compounds could effectively inhibit growth at low concentrations, suggesting their potential as new antibacterial agents .

Q & A

Basic: What synthetic strategies are employed to achieve stereochemical control in the preparation of N-((1S,2S)-2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide?

Answer:
Stereoselective synthesis of this compound typically involves chiral auxiliary-mediated cyclization or enantioselective sulfonamide coupling. Key steps include:

  • Chiral Resolution : Use of (1S,2S)-2-aminocyclohexyl precursors (e.g., thiourea derivatives in ) with controlled stereochemistry.
  • Sulfonamide Coupling : Reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with the chiral cyclohexylamine under inert conditions.
  • Purification : Chromatography (HPLC or chiral columns) to isolate enantiomers, achieving ≥98% purity (common in ). Analytical validation via 1^1H/19^{19}F NMR and polarimetry ensures stereochemical fidelity .

Basic: What analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm regiochemistry of trifluoromethyl groups and sulfonamide linkage (e.g., shifts at δ 7.8–8.2 ppm for aromatic protons in ).
  • X-ray Crystallography : Resolves absolute configuration of the (1S,2S)-cyclohexylamine moiety (analogous to thiourea derivatives in ).
  • HPLC with Chiral Columns : Quantifies enantiomeric excess (e.g., 99% ee reported for related catalysts in ).
  • Mass Spectrometry : Validates molecular weight (e.g., C15_{15}H17_{17}F6_6N3_3S in ) .

Advanced: How can researchers optimize catalytic activity when using this compound in asymmetric synthesis?

Answer:

  • Substituent Tuning : Replace the sulfonamide group with thiourea ( ) or phosphoramidate ( ) to modulate electron density and steric bulk.
  • Solvent Screening : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates in thiourea-catalyzed asymmetric processes ( ).
  • Kinetic Studies : Monitor enantioselectivity via time-resolved NMR or quenching experiments to identify rate-limiting steps.
  • Computational Modeling : DFT calculations predict transition-state geometries, guiding rational design (e.g., ’s phosphoramidate derivatives) .

Advanced: How do structural modifications to the cyclohexylamine moiety impact enantioselectivity in catalysis?

Answer:

  • Amino Group Functionalization : Introducing pyrrolidine or piperidine substituents ( ) alters hydrogen-bonding capacity, affecting substrate binding.
  • Steric Effects : Bulky groups (e.g., bis(phenylmethyl) in ) restrict conformational flexibility, improving selectivity (e.g., 99% ee in ).
  • Comparative Studies : Synthesize diastereomers (e.g., (1R,2R)- vs. (1S,2S)- in ) to quantify stereochemical influence on catalytic outcomes. Validate via kinetic resolution assays .

Advanced: How should researchers address contradictions in reported enantiomeric excess (ee) values for reactions involving this compound?

Answer:

  • Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity) to isolate variables (e.g., ’s strict storage guidelines).
  • Advanced Analytics : Use circular dichroism (CD) or chiral HPLC with calibrated standards to verify ee ( ).
  • Cross-Validation : Compare results with structurally analogous catalysts (e.g., thiourea vs. sulfonamide derivatives in ) to identify systemic errors.
  • Meta-Analysis : Review CAS-registered data (e.g., ) to identify batch-specific impurities affecting ee .

Advanced: What methodologies are recommended for studying the compound’s stability under catalytic conditions?

Answer:

  • Accelerated Degradation Tests : Expose the compound to elevated temperatures or acidic/basic conditions, monitoring decomposition via LC-MS.
  • In Situ IR Spectroscopy : Track sulfonamide bond integrity during catalysis (e.g., C=O stretches at ~1700 cm1^{-1}).
  • Isotopic Labeling : Use 15^{15}N-labeled amine precursors to study degradation pathways (analogous to ’s isotopic analogs) .

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